![molecular formula C7H5BrIN3 B1473976 7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1419101-02-2](/img/no-structure.png)

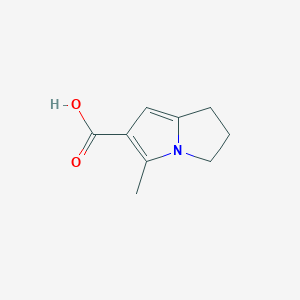

7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

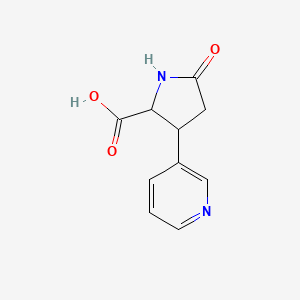

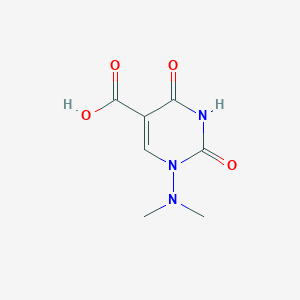

7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a compound that falls under the category of nitrogen-containing heterocycles . These types of compounds have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which include this compound, involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The molecular formula is C7H5BrIN3 .Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including this compound, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 337.94 g/mol.Scientific Research Applications

Synthesis and Biological Activity

Antiproliferative and Antiviral Applications : Derivatives of pyrrolo[2,3-d]pyrimidine, similar to the query compound, have been synthesized and evaluated for their antiproliferative and antiviral activities. These compounds, related to nucleoside antibiotics such as toyocamycin and sangivamycin, exhibit a methodology involving the modification of the pyrrolo[2,3-d]pyrimidine core to explore biological activity (Swayze et al., 1992).

Cytotoxicity and Antiviral Activity : Another study focused on the synthesis of 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine nucleosides and their derivatives, demonstrating an approach to modify the pyrrolo[2,3-d]pyrimidine structure to investigate cytotoxicity and antiviral properties. This research suggests the potential for designing compounds targeting specific viral infections and cancer types (Gupta et al., 1989).

Synthetic Methodologies

- Novel Synthetic Routes : Research into pyrrolopyrimidines and related compounds has yielded new synthetic methodologies, enabling the creation of a broad range of derivatives with varied substituents. These methodologies facilitate the exploration of the structure-activity relationships within this class of compounds, potentially leading to new therapeutic agents (Rahimizadeh et al., 2007).

Safety and Hazards

Future Directions

The future directions of research on pyrrolopyrazine derivatives, including 7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, are promising. The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves the introduction of bromine and iodine atoms onto a pyrrolo[3,2-d]pyrimidine ring system that already contains a methyl group at the 5-position. This can be achieved through a series of reactions that involve the use of appropriate reagents and conditions.", "Starting Materials": [ "5-Methylpyrrolo[3,2-d]pyrimidine", "Bromine", "Iodine", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Dimethylformamide", "Chloroform", "Water" ], "Reaction": [ "Step 1: 5-Methylpyrrolo[3,2-d]pyrimidine is treated with bromine in chloroform to yield 7-bromo-5-methylpyrrolo[3,2-d]pyrimidine.", "Step 2: 7-Bromo-5-methylpyrrolo[3,2-d]pyrimidine is then treated with iodine in acetic acid to yield 7-bromo-6-iodo-5-methylpyrrolo[3,2-d]pyrimidine.", "Step 3: The above product is then treated with a mixture of sodium hydroxide and hydrogen peroxide in water to yield 7-bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine.", "Step 4: The final step involves the purification of the product using column chromatography with a solvent system of dimethylformamide and water, followed by recrystallization from a suitable solvent." ] } | |

CAS RN |

1419101-02-2 |

Molecular Formula |

C7H5BrIN3 |

Molecular Weight |

337.94 g/mol |

IUPAC Name |

7-bromo-6-iodo-5-methylpyrrolo[3,2-d]pyrimidine |

InChI |

InChI=1S/C7H5BrIN3/c1-12-4-2-10-3-11-6(4)5(8)7(12)9/h2-3H,1H3 |

InChI Key |

KDIQIXFUCMIALA-UHFFFAOYSA-N |

SMILES |

CN1C2=CN=CN=C2C(=C1I)Br |

Canonical SMILES |

CN1C2=CN=CN=C2C(=C1I)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

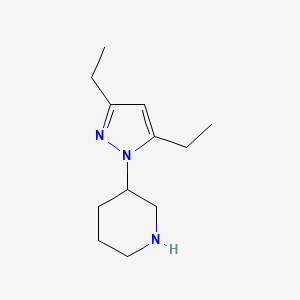

![2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473897.png)

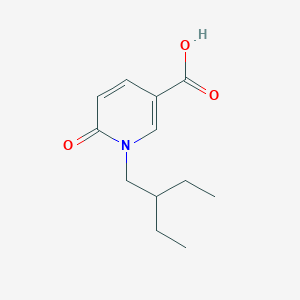

![2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473898.png)

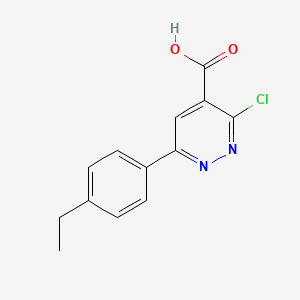

![2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1473909.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1473913.png)